(2-Bromoallyl)trimethylsilane

Catalog No.
S676958
CAS No.
81790-10-5
M.F
C6H13BrSi
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoallyl)trimethylsilane

CAS Number

81790-10-5

Product Name

(2-Bromoallyl)trimethylsilane

IUPAC Name

2-bromoprop-2-enyl(trimethyl)silane

Molecular Formula

C6H13BrSi

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3

InChI Key

LUPQCAARZVEFMT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC(=C)Br

Canonical SMILES

C[Si](C)(C)CC(=C)Br

Organic Synthesis

BATMS is a versatile building block in organic synthesis due to the presence of both a reactive bromoallyl group and a trimethylsilyl group. The bromoallyl group can participate in various substitution and addition reactions, while the trimethylsilyl group serves as a protecting group for the remaining silicon atom. This combination allows for the selective modification of the molecule and the creation of complex organic structures.

  • Examples of BATMS applications in organic synthesis include:
    • Synthesis of allyl silanes and silyl enol ethers [, ].
    • Construction of carbon-carbon and carbon-heteroatom bonds.
    • Modification of biomolecules for further analysis.

Materials Science

BATMS can be used as a precursor for the synthesis of silicon-containing materials. By undergoing various chemical reactions, BATMS can be transformed into thin films, polymers, and other materials with unique properties. These materials are being explored for potential applications in:

  • Electronics: Development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) [].
  • Energy storage: As components in lithium-ion battery electrolytes.
  • Sensors: Design of selective and sensitive chemical sensors.

(2-Bromoallyl)trimethylsilane is an organosilicon compound with the molecular formula C₆H₁₃BrSi. It is characterized by the presence of a bromine atom attached to an allylic carbon, which is further bonded to a trimethylsilyl group. This compound typically appears as a colorless to light orange liquid and is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

BTMS is a flammable liquid and should be handled with care. It can irritate the skin, eyes, and respiratory system. Here are some safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood when handling BTMS.
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and ignition sources.
, primarily involving nucleophilic substitutions and eliminations. For instance, it can undergo:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.
  • Elimination reactions: Under certain conditions, (2-Bromoallyl)trimethylsilane can lose bromide ions to form alkenes. This process may involve mechanisms such as E1 or E2 eliminations depending on the reaction conditions and the nature of the nucleophiles involved .

(2-Bromoallyl)trimethylsilane can be synthesized through various methods, including:

  • Halogenation of allyltrimethylsilane: This method involves treating allyltrimethylsilane with bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 2-position.
  • Reactions involving trimethylsilyl halides: Bromotrimethylsilane can react with suitable substrates to yield (2-Bromoallyl)trimethylsilane through substitution or elimination pathways .

Interaction studies involving (2-Bromoallyl)trimethylsilane focus on its reactivity with different nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a subject of interest for exploring reaction mechanisms and the development of new synthetic methodologies. Additionally, studies on its interactions with biological systems could reveal potential therapeutic uses or toxicological effects.

Several compounds are structurally similar to (2-Bromoallyl)trimethylsilane, each possessing unique properties and reactivities:

Compound NameStructure FeatureUnique Property
AllyltrimethylsilaneNo halogen substituentMore stable; less reactive than brominated analogs
2-BromoethyltrimethylsilaneEthyl group instead of allylDifferent reactivity profile due to ethyl group
Trimethylsilyl chlorideChlorine instead of bromineGenerally more reactive due to better leaving group
3-BromopropyltrimethylsilaneBromine at the 3-positionDifferent stereochemistry and reactivity

(2-Bromoallyl)trimethylsilane stands out due to its unique combination of an allylic position and a trimethylsilyl group, allowing for specific reaction pathways that are not available in other similar compounds. Its versatility in organic synthesis makes it particularly valuable in developing new materials and chemical processes.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(2-Bromoallyl)trimethylsilane

Dates

Modify: 2023-08-15

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